rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
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Overview
Description
Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by its chiral centers and the presence of a bromine atom, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves multiple steps, starting from readily available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the indene ring.
Methoxylation: Addition of a methoxy group to the compound.
Amination: Introduction of the amine group.
Resolution of Enantiomers: Separation of the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) and silver nitrate (AgNO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution can produce various substituted indene derivatives.
Scientific Research Applications
Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
- Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
- Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrClNO |
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Molecular Weight |
278.57 g/mol |
IUPAC Name |
(1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
YYQYGKHVXZXZET-UXQCFNEQSA-N |
Isomeric SMILES |
CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |
Canonical SMILES |
COC1CC2=C(C1N)C=CC(=C2)Br.Cl |
Origin of Product |
United States |
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